Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Overview
Description
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrolo[1,2-b]pyridazine core with a carboxylic acid functional group at the 6-position.
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It has been suggested that the compound may be involved in the cycloaddition reactions of mesoionic compounds . The downstream effects of these pathways and their implications for cellular function are currently under investigation.
Pharmacokinetics
It is known that the compound has a molecular weight of 16215 , which may influence its bioavailability and pharmacokinetic profile
Result of Action
It has been reported that compounds synthesized via a similar process exhibited low toxicity on plant cells and no lethality was observed on artemia nauplii .
Action Environment
It is known that the compound is solid at room temperature , which may have implications for its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of pyridazine derivatives with acetylenic esters. For example, the Chichibabin reaction has been applied to synthesize this compound by reacting 3,6-dimethylpyridazine with ethyl bromopyruvate, followed by treatment with sodium bicarbonate . Another method involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including substitution, protonation, deuteration, and hydrogenation . These reactions are facilitated by the presence of the nitrogen atoms in the pyrrolo[1,2-b]pyridazine core and the carboxylic acid functional group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Protonation and Deuteration: These reactions typically occur under acidic or basic conditions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of this compound can lead to the reduction of the pyridazine ring, forming a partially or fully saturated product .
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit antibacterial, antifungal, and antiviral activities.
Pyridazin-3(2H)-ones: These compounds have versatile pharmacophore properties and are used in the development of various drugs.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBZCDHIKVNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625896 | |
Record name | Pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118768-13-1 | |
Record name | Pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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